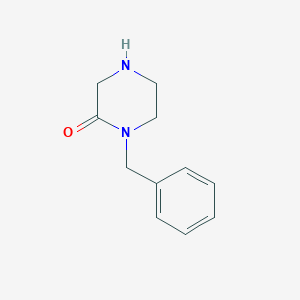

1-Benzylpiperazin-2-one

概要

説明

“1-Benzylpiperazin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is a solid substance and its molecular weight is 190.24 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) with 1,2-ethylendiamines and 2-benzylamino ethanol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1CNCCN1Cc2ccccc2 . The InChI representation is 1S/C11H14N2O/c14-11-8-12-6-7-13 (11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 .

科学的研究の応用

Chemical Synthesis and Reactions

1-Benzylpiperazin-2-one has been utilized in various chemical synthesis and reaction studies. For instance, it has been used in the synthesis of novel this compound nitrones, which undergo [3+2] cycloadditions with alkynes and alkenes, forming Δ4-isoxazolines and isoxazolidines. These compounds can be further reduced to 3-substituted piperazin-2-ones and 1,3-amino alcohols (Bernotas & Adams, 1996).

Development of Receptor Ligands

The compound has been central to the development of new benzylpiperazine derivatives as σ1 receptor ligands. These ligands show promise in producing antinociception and anti-allodynic effects, which could be significant for chronic pain treatment. Notably, certain derivatives have shown high σ1 receptor affinity and significant selectivity, indicating potential therapeutic applications without inducing sedation or impairing locomotor responses (Romeo et al., 2021).

Inhibitors for Human Carbonic Anhydrase

Research involving 2-benzylpiperazines has shown these compounds as potent inhibitors of certain human carbonic anhydrase isoforms. This makes them candidates for novel intraocular pressure lowering agents, potentially useful in treating conditions like glaucoma. The binding mode of these compounds has been studied extensively, incorporating enantioselectivity and regioisomerism, which contributes to their pharmacological profile (Chiaramonte et al., 2018).

Antimicrobial Activity

1-Benzylpiperazine has been incorporated into novel compounds for antimicrobial applications. For example, novel derivatives have shown significant antibacterial and antifungal activity. These compounds have been further analyzed using molecular modeling techniques, establishing a correlation between their structure and inhibitory potency, which provides insight into potential therapeutic uses (Mandala et al., 2013).

Endocannabinoid Hydrolases Inhibition

Compounds derived from 1-benzylpiperazine have been tested as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These studies are significant in exploring new treatments for conditions influenced by the endocannabinoid system. The structure-activity relationships of these compounds provide valuable insights into their potential therapeutic applications (Morera et al., 2012).

Safety and Hazards

The safety data sheet for “1-Benzylpiperazin-2-one” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .

将来の方向性

While specific future directions for “1-Benzylpiperazin-2-one” are not mentioned in the available literature, research into piperazine derivatives continues to be an active field due to their wide range of biological and pharmaceutical activity . This includes further exploration of their synthesis, properties, and potential applications.

作用機序

Target of Action

1-Benzylpiperazin-2-one, also known as Benzylpiperazine (BZP), primarily targets the serotonergic and dopaminergic receptor systems . It acts in a similar fashion to MDMA .

Mode of Action

BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

It is known that bzp affects the serotonergic and dopaminergic systems, which play crucial roles in mood regulation, reward, and motor control .

Pharmacokinetics

It is known that bzp is metabolized in the liver and excreted through the kidneys . The elimination half-life of BZP is approximately 5.5 hours .

Result of Action

The molecular and cellular effects of BZP’s action are primarily related to its stimulant properties. It is known to have euphoriant and stimulant properties, with effects similar to amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

特性

IUPAC Name |

1-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPCRHWMJSUKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363848 | |

| Record name | 1-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59702-21-5 | |

| Record name | 1-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

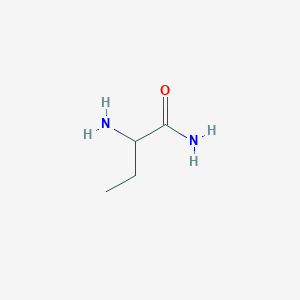

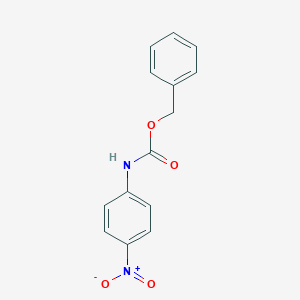

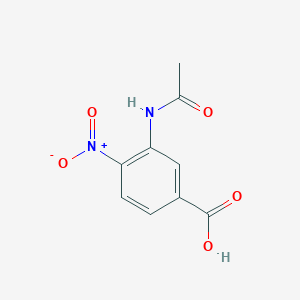

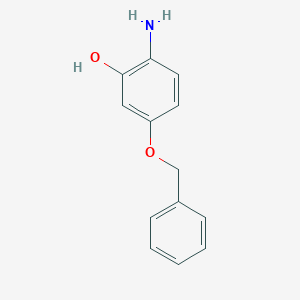

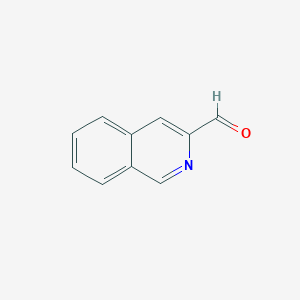

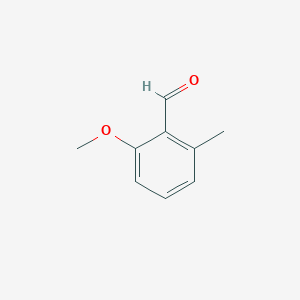

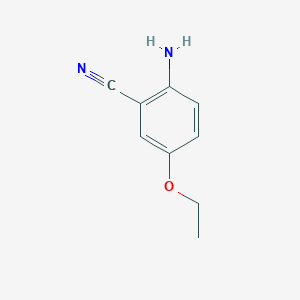

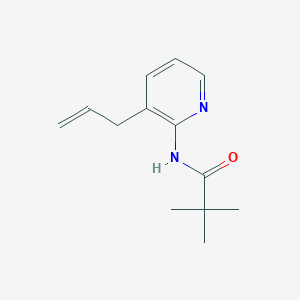

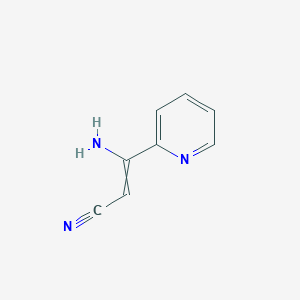

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main chemical reaction described in the research articles involving 1-benzylpiperazin-2-one?

A1: The research describes the synthesis of a novel this compound nitrone derivative and its subsequent reactions with alkynes and alkenes. [, ] This type of reaction is known as a 1,3-dipolar cycloaddition and is a valuable tool for constructing complex cyclic molecules. You can access the research articles here: and .

Q2: Why is this research on this compound derivatives important?

A2: While the articles themselves don't delve into specific applications, the synthesis and reactivity studies are significant for several reasons. First, piperazin-2-ones are found in various bioactive molecules, making them attractive targets for medicinal chemistry. [, ] Second, exploring the reactivity of the this compound nitrone derivative with alkynes and alkenes expands the synthetic toolbox for building diverse molecular architectures. This could potentially lead to the discovery of new compounds with interesting biological or material properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)